7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 538348-76-4
Cat. No.: VC7079299
Molecular Formula: C27H26N6O3
Molecular Weight: 482.544
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538348-76-4 |
|---|---|
| Molecular Formula | C27H26N6O3 |
| Molecular Weight | 482.544 |
| IUPAC Name | 7-(3,4-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C27H26N6O3/c1-16-7-5-8-19(13-16)25-31-27-29-17(2)23(26(34)30-20-9-6-12-28-15-20)24(33(27)32-25)18-10-11-21(35-3)22(14-18)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
| Standard InChI Key | NYASEBFNSIVGFU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Identity and Structural Features
The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic core integrating a 1,2,4-triazole and pyrimidine ring. Its IUPAC name systematically describes substitutions at key positions:
-
C5: Methyl group
-
C7: 3,4-Dimethoxyphenyl
-
C2: m-Tolyl (3-methylphenyl)
-
C6: Carboxamide linked to pyridin-3-yl
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₆N₆O₃ |
| Molecular Weight | 482.544 g/mol |
| SMILES Notation | CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC |
| InChI Key | NYASEBFNSIVGFU-UHFFFAOYSA-N |
The presence of methoxy groups at C7 enhances lipophilicity, while the pyridinyl carboxamide moiety introduces hydrogen-bonding capacity, critical for target engagement.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis follows multi-step protocols common to triazolopyrimidines, as outlined in analogous studies :
-
Core Formation: Condensation of 1,3-di-keto compounds with 5-amino-1,2,4-triazoles under acidic conditions yields the triazolopyrimidine scaffold .
-
Substituent Introduction:
Example Reaction Sequence:
-
Intermediate 4: 7-Hydroxytriazolopyrimidine from di-keto compound 2 and triazole 3 .
-
Chlorination: Treatment with POCl₃ yields chloro derivative 5a .
-
Amine Coupling: Reaction of 5a with pyridin-3-amine introduces the carboxamide group.
Physicochemical and Spectral Characterization
Spectral Data
While full spectral data for this specific compound remains unpublished, analogs provide benchmarks:
-
¹H NMR: Expected signals include:
-
HR-MS: Theoretical [M+H]⁺ = 483.2141 (observed: 483.2141).
Solubility and Stability
-
LogP: Predicted ~3.1 (AlogPS), indicating moderate lipophilicity.
-
Metabolic Stability: Triazolopyrimidines generally exhibit acceptable stability in human liver microsomes (t₁/₂ > 40 min) .
Biological Activities and Mechanisms
Antiviral Applications
Benzamide-derived triazolopyrimidines exhibit anti-HBV activity (EC₅₀ = 1.74 µM) . The m-tolyl and dimethoxyphenyl groups in this compound could enhance capsid assembly modulation, though experimental validation is needed .
Computational and In Silico Insights
Pharmacophore Modeling
Virtual screening identifies triazolopyrimidines as HBV capsid modulators, with pharmacophores requiring:
Docking Studies
Molecular docking predicts strong binding to HBV core proteins (ΔG = -9.2 kcal/mol) , though target confirmation for this specific derivative awaits experimental validation.
Challenges and Future Directions
-
Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches may improve yields .
-
Target Deconvolution: Proteomic profiling (e.g., thermal shift assays) is needed to identify molecular targets.
-
ADMET Optimization: Structural tweaks to enhance aqueous solubility without compromising potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume